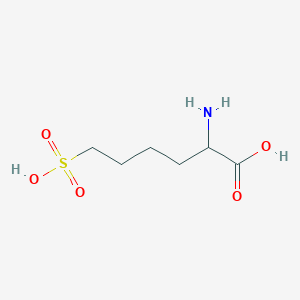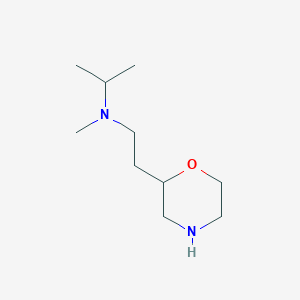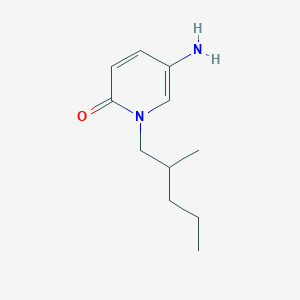
Pyrimidine, hexahydro-1,3-dimethyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Pyrimidine, hexahydro-1,3-dimethyl- is a heterocyclic organic compound with the molecular formula C6H14N2 It is a derivative of pyrimidine, characterized by the presence of two methyl groups at the 1 and 3 positions and a fully saturated hexahydro ring structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of pyrimidine, hexahydro-1,3-dimethyl- typically involves multi-step reactions. One common method includes the reaction of propane-1,3-diamine with 4-isothiocyanato-4-methylpentan-2-one. This reaction proceeds through a condensation process, followed by cyclization to form the desired pyrimidine derivative .
Industrial Production Methods: Industrial production of pyrimidine, hexahydro-1,3-dimethyl- often employs similar synthetic routes but on a larger scale. The use of efficient catalysts and optimized reaction conditions, such as controlled temperature and pressure, ensures high yield and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions: Pyrimidine, hexahydro-1,3-dimethyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: It can be reduced to form dihydropyrimidine derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.
Major Products: The major products formed from these reactions include N-oxides, dihydropyrimidines, and various substituted pyrimidine derivatives .
Wissenschaftliche Forschungsanwendungen
Pyrimidine, hexahydro-1,3-dimethyl- has diverse applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: This compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: It is used in the production of agrochemicals and other industrial chemicals.
Wirkmechanismus
The mechanism of action of pyrimidine, hexahydro-1,3-dimethyl- involves its interaction with specific molecular targets. It can act as a ligand, binding to enzymes or receptors and modulating their activity. The exact pathways and targets depend on the specific application and the functional groups present on the pyrimidine ring .
Vergleich Mit ähnlichen Verbindungen
Pyrimidine: The parent compound with a simpler structure.
Dihydropyrimidine: A partially reduced form of pyrimidine.
Pyrimidopyrimidine: A fused bicyclic system incorporating two pyrimidine rings.
Uniqueness: Pyrimidine, hexahydro-1,3-dimethyl- is unique due to its fully saturated ring and specific substitution pattern, which confer distinct chemical and biological properties compared to its analogs .
Eigenschaften
CAS-Nummer |
10556-96-4 |
|---|---|
Molekularformel |
C6H14N2 |
Molekulargewicht |
114.19 g/mol |
IUPAC-Name |
1,3-dimethyl-1,3-diazinane |
InChI |
InChI=1S/C6H14N2/c1-7-4-3-5-8(2)6-7/h3-6H2,1-2H3 |
InChI-Schlüssel |
DCPLDPXQOOHYSU-UHFFFAOYSA-N |
Kanonische SMILES |
CN1CCCN(C1)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![1-{[1,2,3,4]Tetrazolo[1,5-a]pyridin-7-yl}methanaminehydrochloride](/img/structure/B13538642.png)


![4,6-dichloro-1H,2H,3H-pyrrolo[3,4-c]pyridine](/img/structure/B13538676.png)

![tert-butyl3-sulfamoyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine-5-carboxylate](/img/structure/B13538680.png)



![N-[(1-aminocyclopropyl)methyl]methanesulfonamidehydrochloride](/img/structure/B13538709.png)
